Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester
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Overview
Description
Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C10H7F13O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is commonly used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester typically involves the esterification of octanoic acid derivatives with ethanol. One common method is the Fischer–Speier esterification, where octanoic acid is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The removal of water during the reaction helps shift the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds.
Scientific Research Applications
Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems due to its fluorinated nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings
Mechanism of Action
The mechanism of action of octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A non-fluorinated analog with similar carbon chain length but different chemical properties.
Pentadecafluorooctanoic acid: Another fluorinated compound with a higher degree of fluorination.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A fluorinated thiol with similar fluorination pattern.
Uniqueness
Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester is unique due to its specific fluorination pattern and ester functional group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
153296-01-6 |
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Molecular Formula |
C10H7F13O2 |
Molecular Weight |
406.14 g/mol |
IUPAC Name |
ethyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate |
InChI |
InChI=1S/C10H7F13O2/c1-2-25-4(24)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |
InChI Key |
KJFUHDMIAMFMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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